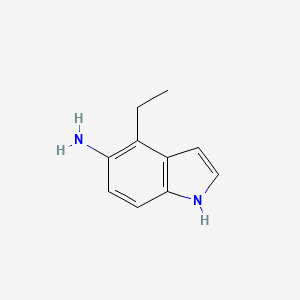

1H-Indol-5-amine, 4-ethyl-

Description

Significance of Indole (B1671886) Derivatives in Organic Synthesis and Chemical Research

The indole moiety is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active compounds. researchgate.netrsc.org It is a fundamental component of the essential amino acid tryptophan and vital neurotransmitters like serotonin (B10506) and melatonin. irjmets.comcreative-proteomics.com This prevalence in nature has made indole derivatives a major focus of drug discovery, leading to the development of agents with anti-inflammatory, anti-cancer, and neuroactive properties. irjmets.comrsc.org

Beyond its biological roles, the electron-rich nature of the indole ring makes it a versatile precursor in organic synthesis. irjmets.com It readily undergoes electrophilic substitution, allowing for the introduction of a wide range of functional groups. irjmets.comcreative-proteomics.com This reactivity has spurred the development of numerous synthetic methodologies, from classical name reactions like the Fischer and Reissert syntheses to modern metal-catalyzed cross-coupling and C-H activation processes. researchgate.netbohrium.com The adaptability of the indole core allows chemists to fine-tune its electronic and steric properties, making it an indispensable tool for creating novel compounds with tailored functions. researchgate.netnih.gov

Positioning of 1H-Indol-5-amine, 4-ethyl- within the Substituted Indole Family

1H-Indol-5-amine, 4-ethyl- is a disubstituted indole featuring an amino group (-NH2) at the C5 position and an ethyl group (-CH2CH3) at the C4 position of the indole's benzene (B151609) ring. This specific substitution pattern confers distinct electronic characteristics. The amino group at C5 is a strong electron-donating group, which significantly increases the electron density of the aromatic system. nih.gov Conversely, the ethyl group at C4, an alkyl substituent, is a weak electron-donating group.

The position of substituents on the indole ring dramatically influences the molecule's properties. nih.gov Research has shown that substitution at the C4 position can have a greater effect on the electronic transition dipole moments of the indole chromophore compared to other positions. nih.gov The presence of an electron-donating group generally shifts the absorption wavelength to the blue (shorter wavelength), while an electron-withdrawing group causes a red-shift. nih.gov Therefore, the combination of a strong donor (5-amino) and a weak donor (4-ethyl) creates a unique electronic environment that distinguishes it from other indole derivatives, such as those with electron-withdrawing groups or different substitution patterns. This specific arrangement makes it an interesting subject for studies on structure-property relationships. nih.govnih.gov

Overview of Contemporary Research Paradigms Applied to Substituted Indoles

Modern chemical research employs a sophisticated toolkit to synthesize and analyze substituted indoles.

Synthesis:

Metal-Catalyzed Cross-Coupling: Techniques like Suzuki, and Buchwald-Hartwig reactions are indispensable for creating carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex indole derivatives. researchgate.net

C-H Activation/Functionalization: This cutting-edge strategy allows for the direct modification of carbon-hydrogen bonds on the indole scaffold, offering a more atom-economical and efficient route to functionalized indoles. researchgate.netnih.gov Ruthenium-catalyzed C-H activation, for example, has been used for the regioselective functionalization of the C4 position. nih.gov

Flow Chemistry: The use of continuous flow reactors is transforming synthetic chemistry, allowing for safer, more efficient, and scalable production of indole derivatives. researchgate.net

Cascade Reactions: Multi-step reactions that occur in a single pot, such as a Sonogashira coupling followed by intramolecular cyclization, provide rapid access to multisubstituted indoles. acs.org

Analysis and Prediction:

Computational Chemistry: Methods like Density Functional Theory (DFT) are used to investigate the photophysical and photochemical properties of indole derivatives. chemrxiv.org These calculations can predict molecular geometries, electronic structures, and spectroscopic behavior, guiding experimental design. chemrxiv.orgresearchgate.net

Spectroscopic Techniques: Advanced spectroscopic methods are used to study the optical properties of indoles, such as their absorption and fluorescence, which are crucial for applications in materials science and biological imaging. nih.govrsc.org

Rationale for In-depth Investigation of 1H-Indol-5-amine, 4-ethyl-

While extensive research exists for the broader indole family, 1H-Indol-5-amine, 4-ethyl- itself appears to be a relatively under-investigated compound. The rationale for its in-depth study is multifold:

Novel Building Block: Its unique electronic signature, arising from the 4-ethyl and 5-amino substituents, makes it a valuable and unexplored building block in organic synthesis. The electron-rich nature of the benzene portion of the ring, combined with the specific steric hindrance from the 4-ethyl group, could lead to novel reactivity and the synthesis of unique molecular architectures.

Precursor to Functional Materials: Substituted indoles are known to exhibit interesting optical and electronic properties. nih.govrsc.org The specific electronic characteristics of 1H-Indol-5-amine, 4-ethyl- suggest it could serve as a precursor for new dyes, sensors, or organic electronic materials.

Scaffold for Medicinal Chemistry: Given that 5-aminoindole (B14826) derivatives are used as key intermediates in the synthesis of biologically active compounds, medchemexpress.comiosrjournals.org and that 4-substituted indoles are precursors for important alkaloids, nih.gov 1H-Indol-5-amine, 4-ethyl- represents a logical starting point for creating new libraries of potential therapeutic agents. The instability of some 5-aminoindole derivatives to air oxidation has been noted, suggesting that research into the stability and handling of this compound class is also warranted. nih.govd-nb.info

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1H-indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-8-5-6-12-10(8)4-3-9(7)11/h3-6,12H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUVBIOHALDWQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC2=C1C=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indol 5 Amine, 4 Ethyl and Its Precursors

Established Synthetic Pathways to the 1H-Indol-5-amine Core

The construction of the fundamental indole (B1671886) ring system is the initial critical phase in the synthesis of 1H-Indol-5-amine, 4-ethyl-. Classic and modern synthetic strategies offer versatile routes to substituted indoles, which can be adapted for this specific target.

Strategies for Indole Ring System Construction (e.g., Fischer, Batcho–Leimgruber Indole Synthesis)

Two of the most prominent methods for indole synthesis are the Fischer indole synthesis and the Batcho–Leimgruber indole synthesis.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a venerable and widely used method that involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. rsc.orgnih.gov The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole nucleus with the elimination of ammonia (B1221849). nih.govorganic-chemistry.org For the synthesis of a 4,5-disubstituted indole, a correspondingly substituted phenylhydrazine, such as (3-ethyl-4-nitrophenyl)hydrazine, would be required. The choice of acid catalyst, which can be a Brønsted acid like HCl or H₂SO₄, or a Lewis acid such as ZnCl₂ or BF₃, is crucial for the success of the reaction. rsc.orgchim.it

The Batcho–Leimgruber indole synthesis offers an alternative and often milder route to indoles, starting from o-nitrotoluenes. semanticscholar.org This two-step process begins with the formation of an enamine by reacting the o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA). nih.govsemanticscholar.org The resulting β-dimethylamino-2-nitrostyrene is then subjected to a reductive cyclization to form the indole ring. semanticscholar.org A variety of reducing agents can be employed for this step, including palladium on carbon (Pd/C) with hydrogen, Raney nickel and hydrazine, or stannous chloride. semanticscholar.org A key advantage of this method is the commercial availability of many substituted o-nitrotoluenes, making it a popular choice in industrial applications. semanticscholar.org To synthesize the target compound, a precursor like 1-ethyl-2-methyl-3-nitrobenzene would be a suitable starting material.

| Indole Synthesis Method | Starting Materials | Key Intermediates | Reaction Conditions |

| Fischer Indole Synthesis | Substituted phenylhydrazine, Aldehyde or Ketone | Phenylhydrazone | Acidic (Brønsted or Lewis acids) |

| Batcho–Leimgruber Synthesis | Substituted o-nitrotoluene, Formamide acetal | β-amino-nitrostyrene | 1. Enamine formation 2. Reductive cyclization |

Regioselective Introduction of the 5-Amino Group on the Indole Nucleus

The direct introduction of an amino group at the C5 position of an existing indole ring is challenging due to the preferential electrophilic substitution at other positions. Therefore, the most common and effective strategy is the reduction of a 5-nitroindole (B16589) precursor.

The nitration of an indole scaffold is a well-established electrophilic aromatic substitution reaction. However, the regioselectivity of nitration is highly dependent on the reaction conditions and the substituents already present on the indole ring. For a 4-ethylindole, nitration is expected to occur at the C5 position due to the directing effects of the alkyl group and the pyrrole (B145914) ring. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. organic-chemistry.orgnih.govumn.edu

Once the 4-ethyl-5-nitro-1H-indole is obtained, the nitro group can be readily reduced to the desired 5-amino group. A variety of reducing agents are effective for this transformation, with catalytic hydrogenation being a common and clean method. nih.govuctm.edumasterorganicchemistry.com This typically involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govuctm.edumasterorganicchemistry.com Other reducing systems such as tin(II) chloride in hydrochloric acid or sodium dithionite can also be employed.

Introduction of the 4-Ethyl Substituent onto the Indole Scaffold

Introducing an ethyl group at the C4 position of the indole ring is a significant synthetic hurdle. Direct Friedel-Crafts alkylation of the indole nucleus is often problematic, leading to polysubstitution and reaction at the more reactive C3 position. Therefore, the ethyl group is typically introduced at an earlier stage of the synthesis, either on the aniline or phenylhydrazine precursor for subsequent indole ring formation.

One strategy involves the ortho-alkylation of an aniline derivative. rsc.orgnih.gov For instance, the rhodium-catalyzed direct C-H alkylation of anilines with diazo compounds can provide ortho-alkylated anilines. rsc.org Another approach is the iridium-catalyzed ortho-alkylation of acetanilides. nih.gov The resulting ortho-ethylaniline derivative can then be converted into a suitable precursor for either the Fischer or Batcho–Leimgruber synthesis. For example, 2-ethylaniline can be nitrated to give 2-ethyl-6-nitroaniline and 2-ethyl-4-nitroaniline, which can then be further manipulated to generate the required starting materials for indole synthesis.

Alternatively, the synthesis can start from a commercially available precursor that already contains the ethyl group in the desired position, such as 3-ethyl-4-nitrotoluene, which could potentially be a starting point for a Batcho-Leimgruber synthesis.

Functional Group Interconversions and Derivatization of 1H-Indol-5-amine, 4-ethyl-

The presence of the 5-amino group and the 4-ethyl substituent on the indole ring of 1H-Indol-5-amine, 4-ethyl- allows for a range of chemical modifications to explore its chemical space and potential applications.

Transformations Involving the 5-Amino Group (e.g., Amide Formation, Diazotization)

The primary amino group at the C5 position is a versatile handle for various functional group transformations.

Amide Formation: The 5-amino group can be readily acylated to form amides. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. nih.gov For example, reaction with acetic anhydride would yield N-(4-ethyl-1H-indol-5-yl)acetamide. uctm.edu This transformation is useful for protecting the amino group or for introducing new functionalities.

Diazotization: The 5-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgnih.gov This highly reactive intermediate can then be subjected to a variety of subsequent reactions, most notably the Sandmeyer reaction . wikipedia.orgorganic-chemistry.org The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups, by reacting the diazonium salt with the corresponding copper(I) salt. wikipedia.org

| Reaction | Reagents | Product Functional Group |

| Amide Formation | Acyl chloride or Acid anhydride, Base | Amide (-NHCOR) |

| Diazotization | NaNO₂, Strong acid (e.g., HCl) | Diazonium salt (-N₂⁺Cl⁻) |

| Sandmeyer Reaction | Diazonium salt, Copper(I) salt (e.g., CuCl, CuBr, CuCN) | Halogen, Cyano, etc. |

Chemical Modifications at the 4-Ethyl Position

The ethyl group at the C4 position, being an alkyl substituent on an aromatic ring, has a benzylic position that is susceptible to certain chemical modifications.

Oxidation: The benzylic carbon of the ethyl group can be oxidized under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic position to a carboxylic acid, which would transform the 4-ethyl group into a 4-carboxy group. libretexts.org Milder oxidation conditions might lead to the formation of a ketone (1-(1H-indol-4-yl)ethan-1-one) or a secondary alcohol (1-(1H-indol-4-yl)ethan-1-ol). beilstein-journals.orgacs.org

Free Radical Bromination: The benzylic hydrogens of the ethyl group are susceptible to free radical substitution. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN or benzoyl peroxide, can selectively introduce a bromine atom at the benzylic position, yielding 4-(1-bromoethyl)-1H-indol-5-amine. nih.govwikipedia.orgmasterorganicchemistry.com This bromo-derivative can then serve as a precursor for further nucleophilic substitution reactions.

N1-Derivatization of the Indole Nitrogen

The nitrogen atom at the N1 position of the indole ring is a key site for synthetic modification. Its derivatization can alter the electronic properties of the indole ring system and is often a necessary step in more complex synthetic sequences, for instance, by introducing a protecting group. Common derivatization reactions include N-alkylation, N-acylation, and N-sulfonylation. For a substrate like 4-ethyl-1H-indol-5-amine, the N1-proton is acidic and can be removed by a suitable base to generate an indolyl anion, which then acts as a nucleophile.

The choice of reagents and conditions for N1-derivatization is crucial for achieving selectivity, especially given the presence of the C5-amino group, which is also nucleophilic.

Table 1: Examples of N1-Derivatization Reactions for Indole Scaffolds

| Reaction Type | Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | NaH, K₂CO₃ | DMF, Acetonitrile | 0 °C to room temp. |

| N-Acylation | Acyl chloride, Anhydride | Pyridine, Et₃N | DCM, THF | 0 °C to room temp. |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | NaH, DMAP | THF, DCM | 0 °C to room temp. |

Advanced Synthetic Approaches Towards 1H-Indol-5-amine, 4-ethyl- Derivatives

Building upon the core structure of 1H-Indol-5-amine, 4-ethyl-, advanced synthetic methods enable the construction of more complex and functionally diverse molecules. These approaches focus on efficiency, selectivity, and the ability to generate molecular libraries.

Multicomponent Reaction Strategies Incorporating Indole Moieties

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex products in a single step from three or more reactants. researchgate.netarkat-usa.org Indole moieties are frequently incorporated into MCRs due to their rich chemistry and biological significance. rsc.orgnih.gov For derivatives of 1H-Indol-5-amine, 4-ethyl-, the indole nucleus can act as a nucleophile, typically at the C3 position, in reactions like the Mannich or Ugi reactions. arkat-usa.org These strategies offer a highly efficient route to complex indole-containing heterocycles. researchgate.net For example, a three-component reaction could involve the indole, an aldehyde, and an amine or other nucleophile to rapidly build molecular complexity. nih.gov

Chemo- and Regioselective Synthetic Techniques

The synthesis of substituted 1H-Indol-5-amine, 4-ethyl- derivatives requires precise control over chemo- and regioselectivity. The indole ring has multiple reactive sites, and the presence of both an amine group at C5 and a reactive N1-H necessitates careful selection of reaction conditions.

Chemoselectivity : Distinguishing between the N1-H and the C5-NH₂ is a primary challenge. The N1-proton is more acidic, allowing for selective deprotonation and subsequent reaction with electrophiles. The C5-amino group is more nucleophilic and will react preferentially with certain electrophiles under neutral or basic conditions unless protected.

Regioselectivity : For electrophilic substitution, the C3 position of the indole ring is generally the most nucleophilic and reactive site. However, the directing effects of the existing substituents at C4 and C5 can influence the regiochemical outcome of reactions such as halogenation, nitration, or Friedel-Crafts acylation. Developing regioselective methods is crucial for the controlled synthesis of specific isomers. nih.govmdpi.com

Protective Group Strategies in 1H-Indol-5-amine, 4-ethyl- Synthesis

The use of protecting groups is fundamental in the multi-step synthesis of complex indole derivatives. neliti.com In the case of 1H-Indol-5-amine, 4-ethyl-, both the indole nitrogen (N1) and the amino group (C5) often require protection to prevent unwanted side reactions. neliti.com

An effective synthetic strategy often employs an orthogonal protecting group scheme, where each group can be removed under specific conditions without affecting the other. rsc.org For instance, the C5-amino group might be protected as a carbamate (e.g., Boc or Cbz), which is stable to many reaction conditions but can be removed with acid or via hydrogenolysis, respectively. The indole N1-H is often protected with groups like triisopropylsilyl (TIPS) or 2-(phenylsulfonyl)ethyl, which can be removed under different conditions. researchgate.netacs.org

Table 2: Common Protecting Groups for Indole and Amine Functionalities

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions |

|---|---|---|---|

| C5-Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) |

| C5-Amine | Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) |

| Indole N1 | Triisopropylsilyl | TIPS | Fluoride ion (e.g., TBAF) |

| Indole N1 | Benzenesulfonyl | Bs | Reductive or basic conditions |

Reductive Methodologies for Aminoindole Generation

The most direct route to 1H-Indol-5-amine, 4-ethyl- involves the reduction of its corresponding nitro precursor, 4-ethyl-5-nitro-1H-indole. nih.gov The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the indole ring or other functional groups that may be present.

Commonly employed methods include:

Catalytic Hydrogenation : This is a clean and efficient method, often utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel. orgsyn.org Hydrogen gas or a hydrogen transfer reagent like hydrazine hydrate can be used as the hydrogen source. orgsyn.org This method is generally high-yielding and avoids the use of harsh acidic conditions.

Metal-Acid Systems : Classic reduction methods using metals in acidic media, such as iron in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl), are also effective for converting nitroindoles to aminoindoles. nih.gov

Other Reductants : Reagents like sodium dithionite (Na₂S₂O₄) can also be employed for this transformation under milder conditions.

Table 3: Comparison of Reductive Methods for Nitroindole to Aminoindole Conversion

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High yield, clean reaction | May reduce other functional groups (alkenes, etc.) |

| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Avoids use of pressurized H₂ gas | Hydrazine is toxic |

| Metal in Acid | Fe/HCl, SnCl₂/HCl | Inexpensive, robust | Requires acidic conditions, workup can be tedious |

Chemical Reactivity and Mechanistic Studies of 1h Indol 5 Amine, 4 Ethyl

Electrophilic Aromatic Substitution Reactions on the 1H-Indol-5-amine, 4-ethyl- Nucleus

The indole (B1671886) ring is an electron-rich heterocyclic system, making it prone to electrophilic aromatic substitution. bhu.ac.inwikipedia.org The most reactive position on the indole nucleus for electrophilic attack is typically the C3 position. wikipedia.org This preference is attributed to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, the Wheland intermediate, through resonance without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in

However, the directing effects of the existing substituents on the 1H-Indol-5-amine, 4-ethyl- molecule, namely the 5-amino and 4-ethyl groups, significantly influence the regioselectivity of these reactions. The 5-amino group is a potent activating group and an ortho-, para-director. Conversely, the 4-ethyl group is a weakly activating ortho-, para-director. In scenarios where the C3 position is sterically hindered or already substituted, electrophilic attack may occur at other positions, such as C2, or on the benzene ring, commonly at the C6 position. bhu.ac.in Under strongly acidic conditions that lead to the protonation of C3, electrophilic attack can be redirected to the C5 position. wikipedia.org

Common electrophilic aromatic substitution reactions for indoles include:

Nitration: Typically carried out with non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate to prevent polymerization that can occur under strongly acidic conditions. bhu.ac.in

Halogenation: Can be achieved with reagents such as N-bromosuccinimide (NBS), which selectively oxidizes indole to oxindole. wikipedia.org

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a common method for introducing a formyl group, usually at the C3 position. wikipedia.org

Alkylation: Indoles can be alkylated, for instance with methyl iodide, often leading to substitution at the C3 position. bhu.ac.in

| Reaction | Reagent | Typical Position of Attack on Indole | Influence of 5-Amino and 4-Ethyl Groups |

|---|---|---|---|

| Nitration | Benzoyl nitrate | C3 | The activating 5-amino group directs towards C6, potentially competing with C3. |

| Halogenation | N-Bromosuccinimide (NBS) | C3 (initially), leads to oxindole | The electron-donating groups enhance the reactivity of the pyrrole (B145914) ring. |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C3 | The strong directing effect to C3 is maintained. |

| Alkylation | CH₃I | C3 | The nucleophilicity of C3 is enhanced by the electron-donating substituents. |

Nucleophilic Reactions Involving the 5-Amino Group

The 5-amino group of 1H-Indol-5-amine, 4-ethyl- is a primary amine and thus a nucleophile. It can participate in a variety of reactions typical of arylamines. These include acylation, alkylation, and diazotization.

For instance, the amino group can react with acylating agents like acid chlorides or anhydrides to form amides. It can also be alkylated, although controlling the degree of alkylation can be challenging. tandfonline.com The nucleophilicity of the amino group can be influenced by the electronic properties of the indole ring system.

A significant reaction of the 5-amino group is diazotization, which involves treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring through Sandmeyer or related reactions.

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | Amide | Typically in the presence of a base |

| Alkylation | Ethyl iodide | Secondary or tertiary amine | Often requires heat |

| Diazotization | NaNO₂, HCl | Diazonium salt | Low temperatures (0-5 °C) |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Substituted amine | Mildly acidic conditions |

Reactivity Profiles and Transformations of the 4-Ethyl Substituent

The 4-ethyl group is generally considered to be relatively unreactive. However, under certain conditions, it can undergo transformations. The benzylic protons of the ethyl group (the CH₂ group attached to the indole ring) are susceptible to radical halogenation, for example, with N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of a bromoethyl derivative, which can then be a substrate for nucleophilic substitution reactions.

Oxidation of the ethyl group is also possible, potentially leading to a 4-acetyl or 4-carboxylic acid derivative, although this would require harsh oxidizing agents that might also affect other parts of the molecule, particularly the electron-rich indole nucleus.

Oxidative and Reductive Reactivity of 1H-Indol-5-amine, 4-ethyl-

The indole nucleus is susceptible to oxidation. wikipedia.org Due to the electron-rich nature of the indole ring, it is easily oxidized. wikipedia.org Simple oxidants like N-bromosuccinimide can selectively oxidize the indole to an oxindole. wikipedia.org Other oxidizing agents can lead to the cleavage of the pyrrole ring. bhu.ac.in The presence of the electron-donating 5-amino and 4-ethyl groups would likely enhance the susceptibility of the molecule to oxidation.

Conversely, the indole nucleus is generally resistant to catalytic hydrogenation under neutral conditions. However, the benzene ring can be reduced under forcing conditions, for instance using lithium in liquid ammonia (B1221849) (a Birch reduction), to yield a 4,7-dihydroindole. bhu.ac.in The pyrrole ring can be reduced to an indoline (B122111) using reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid. bhu.ac.in The specific outcome of the reduction would depend on the reagents and reaction conditions employed.

Investigations into Reaction Kinetics and Thermodynamic Aspects

The kinetics of electrophilic aromatic substitution on indoles are generally fast due to the high nucleophilicity of the ring. The rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the sigma complex (Wheland intermediate). masterorganicchemistry.com The stability of this intermediate, which is influenced by the substituents present, directly affects the reaction rate. The electron-donating 5-amino and 4-ethyl groups in 1H-Indol-5-amine, 4-ethyl- are expected to increase the rate of electrophilic substitution compared to unsubstituted indole.

Thermodynamically, the products of electrophilic aromatic substitution are generally more stable than the starting materials, as the aromaticity of the indole ring is restored in the final product. masterorganicchemistry.com In some cases, a kinetically controlled product may form initially, which can then rearrange to a more thermodynamically stable isomer. For instance, N-substituted products may sometimes rearrange to C3-substituted products. bhu.ac.in

Studies on related systems have shown that the thermodynamics of hydrogenation and dehydrogenation are important for applications such as hydrogen storage. mdpi.com The enthalpy of reaction for the hydrogenation of the indole ring is a key parameter in such studies. mdpi.com

Elucidation of Reaction Mechanisms for Key Transformations

The mechanism of electrophilic aromatic substitution on indoles is well-established and proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com The first step involves the attack of the π-electron system of the indole on the electrophile, forming a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex. masterorganicchemistry.comacs.org The second step is a fast deprotonation from the carbon atom that was attacked, which restores the aromaticity of the ring. masterorganicchemistry.com Computational studies, such as those using Density Functional Theory (DFT), can provide further insights into the transition state energies and the relative stabilities of intermediates, helping to rationalize the observed regioselectivity. nih.gov

For nucleophilic reactions at the 5-amino group, the mechanisms are analogous to those of other primary arylamines. For example, acylation proceeds via nucleophilic attack of the nitrogen lone pair on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group.

The mechanisms of oxidation and reduction reactions can be more complex. Oxidation may proceed through radical or ionic pathways, depending on the oxidant. Reduction via catalytic hydrogenation involves the adsorption of the molecule onto the catalyst surface followed by the stepwise addition of hydrogen atoms.

Spectroscopic and Advanced Characterization of 1h Indol 5 Amine, 4 Ethyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. While specific experimental spectra for 1H-Indol-5-amine, 4-ethyl- are not widely published, its structure can be reliably predicted based on established chemical shift data for substituted indoles. rsc.orgnih.govacs.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole (B1671886) ring protons, the amine protons, and the protons of the 4-ethyl substituent. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The aromatic protons on the benzene (B151609) ring portion (H-6, H-7) and the pyrrole (B145914) ring (H-2, H-3) would exhibit characteristic coupling patterns. The amino (-NH₂) protons would likely appear as a broad singlet. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The eight carbons of the indole ring would appear in the aromatic region (δ 100-140 ppm). The chemical shifts are influenced by the electron-donating effects of the amino group and the alkyl nature of the ethyl group. The methylene and methyl carbons of the ethyl substituent would appear in the upfield, aliphatic region of the spectrum. nih.govnp-mrd.org

¹⁵N NMR: Nitrogen-15 NMR, though less common, would provide specific information about the two nitrogen environments: the indole ring nitrogen and the exocyclic amino group nitrogen. These would have distinct chemical shifts reflecting their different electronic environments.

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |

| N-H (Indole) | > 10.0 | broad singlet | C-2 | ~123 |

| H-2 | ~7.1-7.3 | multiplet | C-3 | ~101 |

| H-3 | ~6.4-6.6 | multiplet | C-3a | ~128 |

| H-6 | ~6.7-6.9 | doublet | C-4 | ~118 |

| H-7 | ~7.0-7.2 | doublet | C-5 | ~140 |

| NH₂ (Amine) | ~3.5-4.5 | broad singlet | C-6 | ~112 |

| -CH₂- (Ethyl) | ~2.6-2.8 | quartet | C-7 | ~110 |

| -CH₃ (Ethyl) | ~1.2-1.4 | triplet | C-7a | ~130 |

| -CH₂- (Ethyl) | ~22 | |||

| -CH₃ (Ethyl) | ~15 | |||

| Predicted data is based on analogous substituted indole structures. rsc.orgnih.govacs.orgmdpi.comnp-mrd.orgresearchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds. beilstein-journals.orgnih.gov A molecule with N atoms has 3N-6 fundamental vibrational modes (or 3N-5 for linear molecules). libretexts.orggeorgetown.edu For 1H-Indol-5-amine, 4-ethyl- (C₁₀H₁₂N₂), which has 24 atoms, this results in 66 normal vibrational modes.

The IR spectrum would be characterized by specific absorption bands:

N-H Stretching: Two distinct bands are expected. A sharp band around 3400-3500 cm⁻¹ for the indole N-H stretch and two bands in the 3300-3400 cm⁻¹ region for the asymmetric and symmetric stretches of the primary amine (-NH₂) group. dtic.mil

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring motion of the -NH₂ group would produce a band in the range of 1590-1650 cm⁻¹. mdpi.com

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: These vibrations for both the aromatic and amine C-N bonds would be found in the 1250-1350 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the indole ring system.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Indole N-H | ~3400-3500 |

| N-H Stretch (asym/sym) | Primary Amine (-NH₂) | ~3300-3400 |

| C-H Stretch | Aromatic | ~3000-3100 |

| C-H Stretch | Aliphatic (-CH₂CH₃) | ~2850-2970 |

| N-H Bend | Primary Amine (-NH₂) | ~1590-1650 |

| C=C Stretch | Aromatic Ring | ~1450-1600 |

| C-N Stretch | Aryl-N, Alkyl-N | ~1250-1350 |

| Expected data based on characteristic frequencies for functional groups. nih.govmdpi.comdtic.milresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insight into the electronic transitions within a molecule. The indole ring is a well-known chromophore. Its UV spectrum is typically defined by two main absorption bands, designated ¹Lₐ and ¹Lₑ, which arise from π→π* transitions. thedelocalizedchemist.comresearchgate.net

For the parent indole molecule, the ¹Lₑ band appears as a sharp peak around 280-290 nm, while the more intense ¹Lₐ band is found at shorter wavelengths, around 260-270 nm. researchgate.netcapes.gov.br The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the indole ring. nih.govrsc.org

In 1H-Indol-5-amine, 4-ethyl-, the presence of the electron-donating amino group at the C-5 position and the alkyl group at the C-4 position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. This shift is due to the extension of the conjugated π-electron system and the stabilization of the excited state. The absorption spectrum would likely extend into the near-UV or even the visible range, a phenomenon leveraged in the design of fluorescent probes. nih.govrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., LC-MS, ESI-HRMS, FAB MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the elemental formula.

For **1H-Indol-5-amine, 4-ethyl- (C₁₀H₁₂N₂) **, the calculated exact molecular weight is 160.1000 Da. cymitquimica.com Techniques like Electrospray Ionization (ESI) would typically produce a prominent protonated molecule ion [M+H]⁺ at m/z 161.1073.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. While specific experimental data is limited, predictable fragmentation pathways for indoleamines include:

Loss of the ethyl group: Cleavage of the bond between the indole ring and the ethyl group at the C-4 position.

Ring cleavage: Fragmentation of the indole ring itself, which is common for such heterocyclic systems.

Loss of ammonia (B1221849): Elimination of NH₃ from the protonated molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing indole derivatives in complex mixtures, providing both separation and identification. mdpi.comnih.govnih.govtandfonline.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique would provide precise data on bond lengths, bond angles, and torsional angles for 1H-Indol-5-amine, 4-ethyl-. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the indole N-H and the amine -NH₂ groups, and how these interactions dictate the crystal packing arrangement.

Currently, there are no published crystal structures for 1H-Indol-5-amine, 4-ethyl- in the searched crystallographic databases. However, analysis of related indole structures shows that the indole ring is planar, and the substituents' conformations can be precisely determined. nih.gov

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram for 1H-Indol-5-amine, 4-ethyl- would show an endothermic peak corresponding to its melting point, providing information on its purity and solid-state form. Other transitions, such as polymorphic transformations, could also be detected. researchgate.netnih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For 1H-Indol-5-amine, 4-ethyl-, the TGA curve would be stable until the onset of thermal decomposition. The temperature at which significant mass loss begins indicates the compound's thermal stability. The pattern of mass loss can provide clues about the decomposition mechanism. researchgate.netmdpi.comtainstruments.com Simultaneous TGA-DSC analysis can differentiate between melting (a heat flow event with no mass loss) and decomposition (an event with both heat flow and mass loss). mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity. nih.goverciyes.edu.tr For a pure sample of 1H-Indol-5-amine, 4-ethyl-, the experimental values are expected to be in close agreement (typically within ±0.4%) with the calculated theoretical percentages.

| Element | Molecular Formula | Theoretical Composition (%) |

| Carbon (C) | C₁₀H₁₂N₂ | 74.96% |

| Hydrogen (H) | C₁₀H₁₂N₂ | 7.55% |

| Nitrogen (N) | C₁₀H₁₂N₂ | 17.48% |

| Calculated based on the molecular formula C₁₀H₁₂N₂ and atomic masses. |

Theoretical and Computational Chemistry Studies on 1h Indol 5 Amine, 4 Ethyl

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. For 1H-Indol-5-amine, 4-ethyl-, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional geometry (ground state). researchgate.net

The optimization process involves finding the coordinates of the atoms that correspond to the minimum energy of the molecule. This provides key data on bond lengths, bond angles, and dihedral angles. For instance, studies on related indole (B1671886) molecules provide a reference for the expected geometric parameters. nih.gov The introduction of a 4-ethyl group on the indole ring is anticipated to cause minor steric-induced adjustments in the local geometry of the indole core compared to the parent 5-aminoindole (B14826) molecule. sdu.dk

Table 1: Representative Geometric Data for Indole Derivatives from DFT Calculations

| Parameter | Molecule | Method | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|---|

| N1-C15 Bond Length | (E)-N-[2-(1H-indol-3-yl)ethyl] | B3LYP/6-311G(d,p) | 1.271 Å | 1.272 (3) Å | nih.gov |

| C16-N1-C15 Bond Angle | (E)-N-[2-(1H-indol-3-yl)ethyl] | B3LYP/6-311G(d,p) | 115.31 ° | 115.2 (2) ° | nih.gov |

| N-H Bond Length | Indole | B3LYP/6-311++G(d,p) | 1.016 Å | - | researchgate.net |

| C-N Stretching Vibration | 5-aminoindole | B3LYP/6-311++G(d,p) | - | 1294 cm⁻¹ (FT-IR) | researchgate.net |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

For 1H-Indol-5-amine, 4-ethyl-, the HOMO is expected to be localized primarily on the electron-rich indole ring system, particularly involving the π-system and the lone pair of the amino group. The electron-donating nature of the ethyl group at the 4-position would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO is typically distributed over the π-antibonding orbitals of the aromatic system. DFT calculations would precisely map the spatial distribution of these orbitals and calculate the energy gap. researchgate.net In related indole derivatives, the HOMO-LUMO gap has been found to be a key parameter in assessing their electronic behavior. nih.govresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP is plotted onto a constant electron density surface, using a color scale to represent different potential values. scispace.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.gov

For 1H-Indol-5-amine, 4-ethyl-, the MEP surface would show a region of high negative potential around the nitrogen atom of the amino group and delocalized over the π-system of the indole ring. This indicates these are the primary sites for interaction with electrophiles. The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential, making it a potential hydrogen bond donor site. nih.gov

Understanding the distribution of partial atomic charges within a molecule is essential for analyzing its polarity and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate these charges. In 1H-Indol-5-amine, 4-ethyl-, the nitrogen atoms of the indole ring and the amino group are expected to carry negative partial charges due to their high electronegativity. The carbon atoms of the ethyl group will have a slight negative charge, while the attached hydrogen atoms will be slightly positive. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.

Computational Prediction of Vibrational Spectra and Spectroscopic Correlations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. tandfonline.com These calculated frequencies are often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and other method-inherent approximations. researchgate.net

For 1H-Indol-5-amine, 4-ethyl-, characteristic vibrational modes would include N-H stretching from both the indole and amino groups, C-H stretching from the aromatic ring and the ethyl group, and various ring breathing and deformation modes. researchgate.nettandfonline.com For example, N-H stretching vibrations in indoles are typically observed in the region of 3220–3500 cm⁻¹. researchgate.net The calculated spectrum allows for the assignment of experimentally observed spectral bands to specific molecular motions.

Table 2: Representative Calculated Vibrational Frequencies for Indole-Related Structures

| Vibrational Mode | Molecule | Method | Calculated Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| N-H Stretching | Indole | B3LYP/6-311++G(d,p) | 3542 | researchgate.net |

| Aromatic C-H Stretching | 3-(2-aminoethyl) indole | HF/6-31++G(d,p) | 3035, 2940, 2930 | tandfonline.com |

| Ethyl Group C-H Stretching | 3-(2-aminoethyl) indole | HF/6-31++G(d,p) | 2885, 2845, 2840 | tandfonline.com |

| Nitrile Stretching | Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | DFT | 2213 | materialsciencejournal.org |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in exploring potential chemical reactions by modeling their reaction pathways. This involves identifying the transition state—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's feasibility and kinetics. By calculating the energy of reactants, products, and the transition state, the activation energy for a reaction can be determined.

For 1H-Indol-5-amine, 4-ethyl-, one could model various reactions, such as electrophilic substitution on the indole ring. For instance, the mechanism of a reaction with an aldehyde could be investigated. medchemexpress.com Computational modeling would help determine the most likely site of reaction and the energy barrier associated with it, providing insights that are valuable for synthetic planning.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on a single, minimum-energy structure, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational landscape, providing a more realistic picture of the molecule's behavior in different environments, such as in solution.

For 1H-Indol-5-amine, 4-ethyl-, MD simulations could reveal the rotational freedom of the ethyl group and the amino group, as well as the flexibility of the indole ring itself. Understanding the accessible conformations is important as the biological activity of a molecule can be highly dependent on its shape. Such simulations can also provide insights into the molecule's interactions with a solvent or a biological target, like a protein binding pocket. nih.gov

Computational Approaches to Chemical Reactivity Prediction and Selectivity

The inherent reactivity and selectivity of 1H-Indol-5-amine, 4-ethyl- are of significant interest in synthetic chemistry and drug discovery. Computational chemistry provides a powerful toolkit to predict and understand the molecule's behavior in chemical reactions, offering insights that can guide experimental work. By employing various theoretical models, it is possible to map out the electronic landscape of the molecule and identify the most probable sites for chemical attack, as well as the energetic feasibility of different reaction pathways.

At the heart of these predictive methods lies the application of quantum mechanics, particularly Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size. DFT calculations can elucidate the ground-state electronic structure, which is fundamental to understanding chemical reactivity.

Frontier Molecular Orbital (FMO) Theory is a cornerstone in predicting chemical reactivity. This theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (electron donor) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (electron acceptor). frontiersin.org The energy and spatial distribution of these frontier orbitals in 1H-Indol-5-amine, 4-ethyl- are critical determinants of its reactivity.

For instance, the HOMO's energy level is indicative of the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. The spatial distribution of the HOMO density highlights the regions of the molecule that are most electron-rich and therefore most likely to engage with an electrophile. In the case of substituted indoles, the HOMO is typically distributed across the pyrrole (B145914) ring and the electron-donating substituents on the benzene (B151609) ring. For 1H-Indol-5-amine, 4-ethyl-, the amine and ethyl groups are expected to influence the HOMO's shape and energy.

A hypothetical Frontier Molecular Orbital analysis for 1H-Indol-5-amine, 4-ethyl- would likely reveal the C3 position of the indole ring as a primary site for electrophilic attack, a common feature in indole chemistry. ic.ac.ukresearchgate.net However, the presence of the activating amino and ethyl groups on the benzene ring would also influence the electron density distribution, potentially making certain positions on the benzene ring competitive sites for electrophilic substitution.

To illustrate the kind of data generated in such a study, a hypothetical data table is presented below. The values are for illustrative purposes only and would need to be determined by actual quantum chemical calculations.

Table 1: Hypothetical Frontier Molecular Orbital Properties of 1H-Indol-5-amine, 4-ethyl- (Note: These values are illustrative and not based on actual experimental or computational results.)

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.20 | Indicates a strong tendency to donate electrons (nucleophilic character). |

| LUMO Energy | -0.85 | Indicates a capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.35 | Suggests high chemical reactivity. frontiersin.org |

Reactivity Indices and Selectivity

Beyond FMO theory, conceptual DFT provides a suite of reactivity indices that can quantify and predict the selectivity of chemical reactions. These indices are derived from the change in electron density and provide a more nuanced picture of reactivity. mdpi.com

Fukui Functions: These functions identify the sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the most reactive atoms. For 1H-Indol-5-amine, 4-ethyl-, a Fukui function analysis would be expected to highlight the C3 position as highly susceptible to electrophilic attack.

Local Softness and Electrophilicity/Nucleophilicity Indices: These are related concepts that provide a quantitative measure of an atom's or functional group's ability to donate or accept electrons in a reaction. worldscientific.com

Predicting Reaction Pathways and Regioselectivity

Computational chemistry can also be used to model entire reaction pathways, providing detailed information about the transition states and intermediates involved. By calculating the activation energies for different potential reaction pathways, it is possible to predict the most likely product and the regioselectivity of a reaction. acs.orgrsc.org

For example, in an electrophilic substitution reaction on 1H-Indol-5-amine, 4-ethyl-, a computational study could compare the energy barriers for attack at the C2, C3, C4, C6, and C7 positions of the indole ring. Such a study would likely confirm the C3 position as the kinetically favored site for many electrophiles, but it could also reveal conditions under which substitution at other positions becomes competitive. The directing effects of the amino and ethyl groups would be explicitly accounted for in these calculations.

A hypothetical comparison of activation energies for the bromination of 1H-Indol-5-amine, 4-ethyl- is presented in the table below to illustrate this concept.

Table 2: Hypothetical Activation Energies for Electrophilic Bromination of 1H-Indol-5-amine, 4-ethyl- at Different Positions (Note: These values are illustrative and not based on actual experimental or computational results.)

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

|---|---|---|

| C2 | 22.5 | Minor product |

| C3 | 15.8 | Major product |

| C6 | 19.2 | Potential minor product |

| C7 | 21.0 | Minor product |

Applications in Advanced Organic Synthesis and Materials Science

1H-Indol-5-amine, 4-ethyl- as a Strategic Building Block for Complex Polycyclic Scaffolds

The synthesis of polycyclic frameworks containing the indole (B1671886) motif is a significant goal in organic synthesis due to their prevalence in biologically active natural products, such as alkaloids. rsc.orgfrontiersin.org 1H-Indol-5-amine, 4-ethyl- is a prime candidate for constructing such complex structures. The indole core itself can undergo dearomatization via cycloaddition reactions to convert the planar aromatic molecule into complex, three-dimensional ring systems. acs.org

Methodologies like the Fischer indole synthesis are fundamental for creating the indole ring itself, and modifications of this reaction can lead to intricate polycyclic systems. rsc.org For a pre-formed scaffold like 1H-Indol-5-amine, 4-ethyl-, the focus shifts to annulation strategies that build additional rings onto the existing core. The 5-amino group is a key functional handle, capable of acting as a nucleophile to initiate cyclization cascades. For example, it can be reacted with diketones or other bifunctional electrophiles to build new heterocyclic rings fused to the benzene (B151609) portion of the indole.

Furthermore, the indole nitrogen and the C3 position are classic points for cyclization. Zinc(II)-catalyzed formal [4+2] and [3+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have been shown to produce functionalized polycyclic indolines. acs.orgnih.gov The electronic nature of the indole, modulated by the 4-ethyl and 5-amino groups, would play a crucial role in the pathway and success of such cycloadditions. The amino group, being electron-donating, enhances the nucleophilicity of the indole ring, potentially facilitating these transformations. This approach allows for the construction of diverse tetracyclic fused ring systems. nih.gov

Rational Design and Synthesis of Functionalized Indole Systems

The functionalization of the indole core is essential for tuning its chemical and physical properties. 1H-Indol-5-amine, 4-ethyl- offers multiple sites for selective modification, allowing for the rational design of new derivatives. Key reactive sites include the indole nitrogen (N1), the C2, and C3 positions of the pyrrole (B145914) ring, and the 5-amino group.

N-Functionalization: The nitrogen of the indole ring can be readily alkylated using strong bases to generate the indole anion, followed by reaction with alkyl halides. researchgate.net For instance, reacting the indole with allyl bromide or benzyl (B1604629) bromide in the presence of aqueous potassium hydroxide (B78521) can yield the corresponding N-alkylated products. nih.gov

C3-Functionalization: The C3 position is the most nucleophilic carbon in the indole ring and is susceptible to electrophilic substitution. This reactivity is a cornerstone of indole chemistry, enabling the introduction of a wide array of functional groups.

Amino Group Functionalization: The 5-amino group can undergo standard amine reactions, such as acylation, sulfonylation, and diazotization. Diazotization, in particular, transforms the amino group into a highly versatile diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce halides, cyano groups, or hydroxyl groups. It can also be used as a coupling partner to form azo compounds. jmchemsci.comjmchemsci.com

The table below illustrates potential functionalization reactions for 1H-Indol-5-amine, 4-ethyl-, based on established indole chemistry.

| Position | Reaction Type | Typical Reagents | Potential Product Structure |

| N1 | N-Alkylation | R-X (e.g., Benzyl bromide), Base (e.g., KOH) | 1-Alkyl-4-ethyl-1H-indol-5-amine |

| N1 | N-Arylation | Ar-X, Palladium or Copper catalyst | 1-Aryl-4-ethyl-1H-indol-5-amine |

| C3 | Vilsmeier-Haack | POCl₃, DMF | 4-Ethyl-5-amino-1H-indole-3-carbaldehyde |

| C3 | Mannich Reaction | CH₂O, HNR₂ | 3-((Dialkylamino)methyl)-4-ethyl-1H-indol-5-amine |

| 5-NH₂ | Acylation | Acetyl chloride, Base | N-(4-Ethyl-1H-indol-5-yl)acetamide |

| 5-NH₂ | Diazotization & Coupling | NaNO₂, HCl; then a coupling agent (e.g., 3-aminophenol) | Azo-dyes derived from 4-ethyl-1H-indol-5-amine jmchemsci.com |

Role in the Synthesis of Diverse Heterocyclic Compounds

Indole derivatives are excellent starting materials for synthesizing more complex heterocyclic systems by using the indole as a scaffold upon which other rings are built. nih.gov The 5-amino group of 1H-Indol-5-amine, 4-ethyl- is particularly useful for this purpose.

One prominent strategy involves the condensation of an amino-indole derivative with other reagents to form new fused or linked heterocycles. For example, 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been used as a building block where the amino group is condensed with aromatic aldehydes. mdpi.com Depending on the acid catalyst used, this can lead to either Schiff bases or, more interestingly, a cyclization product involving the indole C3 position to create indolo-triazolo-pyridazine structures. mdpi.com Applying this logic, the 5-amino group of 1H-Indol-5-amine, 4-ethyl- could be first converted into a more complex substituent (like an amino-triazole) and then used in similar cyclization reactions.

Another approach is the use of ternary, one-pot condensation reactions. For instance, α-tetralone, 1H-indole-2,3-dione (isatin), and malononitrile (B47326) can react to form complex spiro[benzo[h]chromene-4,3'-indoline] systems. researchgate.net While this specific example uses isatin, it highlights the principle of using multi-component reactions to rapidly generate molecular complexity from indole-based starting materials. The reactivity of 1H-Indol-5-amine, 4-ethyl- could be harnessed in similar multi-component strategies to access novel heterocyclic families.

Investigation of Coordination Chemistry: Formation and Characterization of Metal Complexes with 1H-Indol-5-amine, 4-ethyl- as a Ligand

The nitrogen atoms present in the indole ring and the 5-amino group make 1H-Indol-5-amine, 4-ethyl- an excellent candidate for use as a ligand in coordination chemistry. Thiosemicarbazones and Schiff bases derived from various amines are well-known for their strong coordination affinity, forming stable complexes with a wide range of metal ions. researchgate.netnih.gov The resulting metal complexes often exhibit interesting electronic, magnetic, and catalytic properties.

1H-Indol-5-amine, 4-ethyl- can act as a monodentate or a bidentate ligand. As a monodentate ligand, it could coordinate through the more basic 5-amino nitrogen. More complex coordination modes are possible if the indole is first derivatized. For example, a Schiff base could be formed by condensing the 5-amino group with an aldehyde. The resulting imine nitrogen, along with another donor atom in the molecule (like the indole nitrogen or a phenolic oxygen from the aldehyde part), could form a bidentate or tridentate ligand capable of chelating to a metal center.

Research on related amino-indole and azo-indole systems has shown the formation of stable complexes with metals like Ni(II), Pd(II), Pt(IV), and Au(III). jmchemsci.comugm.ac.id The geometry of these complexes is determined by the metal ion and the ligand structure, with common geometries including tetrahedral, square planar, and octahedral. jmchemsci.comjmchemsci.com Characterization of these complexes typically involves elemental analysis, molar conductance, and various spectroscopic techniques (IR, UV-Vis, NMR) to confirm the ligand's coordination to the metal ion. jmchemsci.comnih.gov

The table below summarizes typical findings for metal complexes formed with ligands analogous to derivatives of 1H-Indol-5-amine, 4-ethyl-.

| Metal Ion | Ligand Type | Proposed Geometry | Key Characterization Findings |

| Ni(II) | Azo-derivative of 2-(1H-Indol-2-yl)ethylamine | Tetrahedral | Electronic spectra show transitions characteristic of a tetrahedral field. jmchemsci.com |

| Pd(II) | Azo-derivative of 2-(1H-Indol-2-yl)ethylamine | Square Planar | Consistent with d⁸ metal ion complexes. jmchemsci.com |

| Pt(IV) | Azo-derivative of 2-(1H-Indol-2-yl)ethylamine | Octahedral | jmchemsci.com |

| Au(III) | Ligand with indole and thiobarbituric acid moieties | Square Planar | ugm.ac.id |

| Cr(III), Fe(III) | Schiff base from 1-(2-amino-5-methyl-1H-indol-3-yl)ethanone | Square Pyramidal | Based on electronic and magnetic moment data. nih.gov |

The study of such metal complexes is driven by their potential applications in catalysis, materials science, and as therapeutic agents. ugm.ac.id The specific electronic and steric profile of 1H-Indol-5-amine, 4-ethyl- would impart unique properties to its corresponding metal complexes.

Structure Activity Relationship Sar Methodologies for 1h Indol 5 Amine, 4 Ethyl Derivatives

Systematic Derivatization Strategies for SAR Exploration

Systematic derivatization is a foundational strategy in medicinal chemistry to probe the SAR of a lead compound like 1H-Indol-5-amine, 4-ethyl-. This involves the methodical synthesis of analogues where specific parts of the molecule are altered to determine the effect of each modification on its interaction with a target. For the 1H-Indol-5-amine, 4-ethyl- core, these strategies focus on key positions of the indole (B1671886) ring and its substituents.

Key derivatization points on the 1H-Indol-5-amine, 4-ethyl- scaffold include:

The Amino Group (C-5): The primary amine at the C-5 position is a key site for modification. It can be acylated, alkylated, or used as a point of attachment for larger, more complex moieties to explore the chemical space around this position.

The Ethyl Group (C-4): The ethyl group at the C-4 position can be varied in terms of its length, branching, or by replacing it with other alkyl or functional groups to probe the steric and electronic requirements of the binding pocket in this region.

The Indole Ring: Substitutions can be made at other positions of the indole nucleus (e.g., C-2, C-3, C-6, C-7) with a variety of substituents like halogens, hydroxyl, or methoxy (B1213986) groups to modulate the electronic and lipophilic properties of the molecule. nih.gov

A common approach is the creation of a library of diverse derivatives for high-throughput screening. nih.govacs.org For example, a library of 1H-Indol-5-amine, 4-ethyl- analogues could be synthesized with variations at these key positions to systematically explore the SAR. nih.gov The synthesis of such a library might involve parallel synthesis techniques to efficiently generate a large number of compounds for evaluation. chemmethod.com

The table below illustrates a hypothetical derivatization strategy for exploring the SAR of 1H-Indol-5-amine, 4-ethyl-.

| Position of Modification | Parent Group | Example Modifications | Rationale for Modification |

| N-1 | -H | -CH₃, -CH₂CH₃, -Benzyl | To investigate the role of the N-H as a hydrogen bond donor and the effect of steric bulk at this position. |

| C-5 | -NH₂ | -NHCOCH₃, -N(CH₃)₂, -NH-SO₂Ph | To explore the importance of the primary amine as a hydrogen bond donor/acceptor and to introduce different electronic and steric features. |

| C-4 | -CH₂CH₃ | -CH₃, -CH(CH₃)₂, -Cyclopropyl | To probe the size and shape of the binding pocket at the C-4 position. |

| C-2/C-3/C-6/C-7 | -H | -F, -Cl, -Br, -OCH₃, -NO₂ | To modulate the overall electronic properties, lipophilicity, and metabolic stability of the indole ring. nih.gov |

In Silico Approaches for SAR (e.g., Molecular Docking Studies, Quantitative Structure-Activity Relationship (QSAR) Modeling)

In silico methods are powerful computational tools that complement experimental SAR studies by providing insights into the potential interactions of ligands with their targets and by building predictive models. scirp.org

Molecular Docking Studies: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule. researchgate.netnih.gov For derivatives of 1H-Indol-5-amine, 4-ethyl-, docking studies can be used to visualize how different modifications affect the binding mode and affinity within a receptor's active site. The process involves preparing the 3D structures of the ligands and the target protein, followed by running a docking algorithm that samples different conformations and orientations of the ligand in the binding site, scoring them based on a force field. chemmethod.com The docking scores provide an estimate of the binding affinity, helping to prioritize which derivatives to synthesize and test experimentally. researchgate.netchemmethod.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their activities. nih.govnih.govkoreascience.krmdpi.com For 1H-Indol-5-amine, 4-ethyl- derivatives, a QSAR model can be developed by calculating a set of molecular descriptors for each analogue and correlating them with their experimentally determined activities using methods like multiple linear regression (MLR). nih.govnih.govkoreascience.krresearchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Commonly used molecular descriptors in QSAR studies of indole derivatives are categorized as follows:

| Descriptor Type | Examples | Description |

| Lipophilic | log P | Measures the hydrophobicity of the molecule. researchgate.net |

| Electronic | Dipole moment (µ), Ionization potential, HOMO/LUMO energies | Describe the electronic properties and reactivity of the molecule. researchgate.net |

| Steric | Molar refractivity (MR) | Relates to the volume occupied by the molecule. researchgate.net |

| Topological | Wiener index, Kier's shape indices (κ) | Describe the connectivity and shape of the molecule. researchgate.net |

Methodologies for Investigating Molecular Interactions and Binding Affinities (excluding specific biological outcomes)

Several biophysical techniques can be employed to directly measure the binding of 1H-Indol-5-amine, 4-ethyl- derivatives to their target macromolecules and to characterize the nature of these interactions. These methods provide quantitative data on binding affinities and thermodynamics, which are essential for a comprehensive SAR analysis.

Fluorescence Spectroscopy: This technique can be used to study the binding of a ligand to a protein. researchgate.net For instance, fluorescence quenching experiments can determine binding constants and the number of binding sites by monitoring the changes in the intrinsic fluorescence of the target protein upon ligand binding. researchgate.net

UV-Visible Spectroscopy: Changes in the UV-Visible absorption spectrum of a target molecule, particularly those containing a chromophore like heme, upon binding of an indole derivative can be used to study the interaction and determine binding constants. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding site and the conformation of the ligand when bound to its target. Techniques like saturation transfer difference (STD) NMR can identify which parts of the ligand are in close contact with the receptor.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics of binding (association and dissociation rates) in real-time by detecting changes in the refractive index at the surface of a sensor chip to which the target molecule is immobilized.

X-ray Crystallography: When a co-crystal of a derivative and its target can be obtained, X-ray crystallography provides a high-resolution 3D structure of the complex, revealing the precise binding mode and all intermolecular interactions, which is invaluable for SAR studies.

These methodologies, from systematic derivatization to in silico modeling and biophysical measurements, provide a multi-faceted approach to thoroughly investigate the structure-activity relationships of 1H-Indol-5-amine, 4-ethyl- derivatives, guiding the rational design of new chemical entities.

Future Research Directions and Perspectives for 1h Indol 5 Amine, 4 Ethyl

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of substituted indoles is a continuous endeavor in organic chemistry. openmedicinalchemistryjournal.com For 1H-Indol-5-amine, 4-ethyl-, future research will likely focus on moving beyond traditional, often harsh, synthetic methods towards more sustainable alternatives.

One promising avenue is the application of C-H activation strategies. A highly regioselective functionalization of the indole (B1671886) core at the C-4 position has been demonstrated using ruthenium catalysis with an aldehyde as a directing group. nih.gov Adapting such a strategy for the introduction of the ethyl group at the 4-position of an appropriate indole precursor could offer a more direct and atom-economical route.

Furthermore, the principles of green chemistry, such as the use of ionic liquids, water as a solvent, solid acid catalysts, and microwave irradiation, are increasingly being applied to indole synthesis. openmedicinalchemistryjournal.com Research into one-pot, multi-component reactions (MCRs) could also provide a highly efficient pathway to complex indole derivatives, reducing waste and reaction times. researchgate.net The exploration of these green methodologies for the synthesis of 1H-Indol-5-amine, 4-ethyl- would be a significant step towards more sustainable chemical manufacturing.

| Synthetic Strategy | Potential Advantages for 1H-Indol-5-amine, 4-ethyl- Synthesis | Key Research Focus |

|---|---|---|

| C-H Activation | Direct functionalization, high regioselectivity, atom economy. | Development of suitable directing groups and catalysts. nih.gov |

| Green Chemistry Approaches | Reduced environmental impact, use of benign solvents and catalysts, energy efficiency. openmedicinalchemistryjournal.com | Adaptation of methods using ionic liquids, water, solid acids, and microwave irradiation. openmedicinalchemistryjournal.com |

| Multi-Component Reactions (MCRs) | High efficiency, operational simplicity, reduced waste and reaction time. researchgate.net | Design of a one-pot synthesis protocol involving the indole core and necessary substituents. researchgate.net |

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize novel synthetic routes, a deep understanding of reaction mechanisms, including the identification of transient intermediates, is crucial. spectroscopyonline.com In situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions without the need for sample extraction. spectroscopyonline.comnih.gov

For the synthesis of 1H-Indol-5-amine, 4-ethyl-, techniques such as in situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy could provide invaluable insights. These methods can track the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates, allowing for a detailed kinetic and mechanistic analysis. youtube.com For instance, in situ Raman spectroscopy has been used to identify the vibrational modes of neutral and oxidized segments of poly(indole-5-carboxylic-acid), demonstrating its utility in studying indole derivatives. nih.gov The application of these techniques would enable the precise optimization of reaction conditions, leading to improved yields and purity of the target compound.

| Spectroscopic Technique | Information Provided | Relevance to 1H-Indol-5-amine, 4-ethyl- Synthesis |

|---|---|---|

| In Situ Infrared (IR) Spectroscopy | Changes in functional groups, reaction kinetics. youtube.com | Monitoring the formation of the amine and ethyl substituents. |

| In Situ Raman Spectroscopy | Vibrational modes of reactants, intermediates, and products. nih.gov | Characterizing the indole ring formation and substitution. nih.gov |

| In Situ NMR Spectroscopy | Structural information of species in solution, reaction pathways. | Elucidating the reaction mechanism in real-time. |

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reactivity Prediction

Development of Robust Methodologies for Stereoselective Derivatization

While 1H-Indol-5-amine, 4-ethyl- itself is achiral, its derivatization, particularly at the C2 and C3 positions of the indole ring, can lead to the formation of chiral centers. The development of stereoselective functionalization methods is a key area of research in indole chemistry, as the biological activity of a molecule is often dependent on its stereochemistry. rsc.org